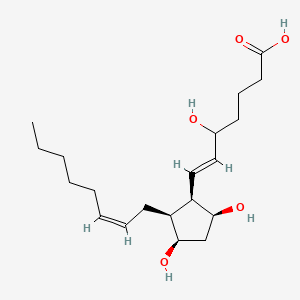
Oxytocin free acid
Descripción general
Descripción
Oxytocin free acid is a peptide hormone and neuropeptide that plays a crucial role in various physiological processes. It is composed of nine amino acids, forming a nonapeptide structure. Oxytocin is primarily known for its role in childbirth and lactation, where it stimulates uterine contractions and milk ejection, respectively . Additionally, oxytocin is involved in social bonding, sexual reproduction, and emotional regulation .
Mecanismo De Acción
Target of Action
Oxytocin, a neuropeptide hormone, primarily targets the oxytocin receptors . These receptors are widely distributed throughout the central nervous system and peripheral tissues . The oxytocin receptor is a Gq coupled G-protein coupled receptor (GPCR) . The activation of these receptors leads to a cascade that results in a significant influx of calcium ions into the cell .
Mode of Action
Oxytocin interacts with its receptors, influencing neuronal activity and neurotransmitter release . This interaction leads to changes in social behavior like trust and empathy . The activation of the oxytocin receptor leads to a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction .
Biochemical Pathways
Oxytocin receptor activation stimulates phospholipase C (PLC), resulting in the production of inositol 1, 4, 5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) . IP3 releases Ca2+ from intracellular stores . This pathway underpins the majority of the functions of oxytocin .
Pharmacokinetics
Oxytocin is produced in the hypothalamus and is secreted from the paraventricular nucleus to the posterior pituitary where it is stored . It is then released in pulses during childbirth to induce uterine contractions . The half-life of oxytocin is much longer in cerebrospinal fluid (CSF) than in plasma .
Result of Action
The primary result of oxytocin’s action is the induction or strengthening of uterine contractions in pregnant women to aid in labor and delivery or to control postpartum bleeding . It also plays an important role in pair bonding, social cognition and functioning, and even fear conditioning . Furthermore, oxytocin also serves a role in metabolic homeostasis and cardiovascular regulation .
Action Environment
The effects of oxytocin can be influenced by various environmental factors. For instance, the number of oxytocin receptors in the uterine muscle increases during the last few months of pregnancy, and the receptors become more sensitized . This helps to prepare for labor. Uterine production of oxytocin is largely responsible for triggering normal labor and delivery . During labor, the baby’s head exerts pressure on the cervix, which stimulates oxytocin production . This acts on receptors in the uterus which causes an increase in intracellular calcium ions . Contractions release further oxytocin, forming a positive feedback loop .
Análisis Bioquímico
Biochemical Properties
Oxytocin free acid interacts with various enzymes, proteins, and other biomolecules. It binds copper ions in nature, with the structure of oxytocin in interaction with Cu2+ determined by NMR, showing which atoms of the peptide are involved in binding . Oxytocin also influences metabolic processes, such as glucose homeostasis and energy expenditure .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It modulates mitochondrial biogenesis, enhances glucose uptake, and optimizes energy utilization, thereby contributing to overall metabolic stability . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . It also influences the regulation of metabolic functions, showing its capability to influence body weight, insulin sensitivity, and lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have reported that the effects of oxytocin on memory are mainly dose-dependent, with intracerebroventricular injections at low-doses facilitating memory performance while high-doses have an inhibitory effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in the regulation of metabolic functions, showing its capability to influence body weight, insulin sensitivity, and lipid metabolism . It also impacts energy balance by improving glucose uptake in muscle and adipose cells and reducing gluconeogenesis in the liver, contributing to improved overall glucose homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is produced by the neuroendocrine cells of the hypothalamus, in the paraventricular (PVN; mainly from its magnocellular cells) and the supraoptic nucleus (SON) . The peripherally secreted oxytocin acts into the uterine smooth muscle cells and into the muscle-like cells (myoepithelial cells) into the breast .
Subcellular Localization
It is known that oxytocin is produced and released outside the nervous system, such as the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxytocin free acid is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves anchoring the first amino acid onto a resin, followed by sequential addition of protected amino acids . The key steps include:
Anchoring: The first amino acid is attached to a linker-modified resin.
Peptide Assembly: Consecutive cycles of deprotection and coupling of protected amino acids.
Cleavage and Purification: Removal of side-chain protecting groups and release of the peptide from the resin.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which allows for efficient and high-yield synthesis. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxytocin free acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Amino acid substitution can be used to create analogs with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-bonded oxytocin.
Reduction: Linear oxytocin without disulfide bonds.
Substitution: Oxytocin analogs with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Oxytocin free acid has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for therapeutic applications in conditions like autism, anxiety, and postpartum hemorrhage.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Comparación Con Compuestos Similares
Oxytocin free acid can be compared with other similar compounds, such as:
Carbetocin: An oxytocin analog used to prevent postpartum hemorrhage, with a longer half-life than oxytocin.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Uniqueness
This compound is unique due to its specific role in social bonding, reproductive functions, and emotional regulation, which are not as prominently featured in the functions of its analogs .
Propiedades
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCSRNZYJJWNB-DSZYJQQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)



![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B3026409.png)





![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)
